N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride
Description
This compound is a benzothiazole-containing acetamide derivative with a 6-methyl-substituted tetrahydrothieno[2,3-c]pyridine core and a phenylsulfonyl acetamide side chain. Its hydrochloride salt formulation likely enhances aqueous solubility, a critical factor for bioavailability. The phenylsulfonyl group is a distinctive feature, offering strong electron-withdrawing properties that may influence binding affinity and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3.ClH/c1-26-12-11-16-19(13-26)31-23(21(16)22-24-17-9-5-6-10-18(17)30-22)25-20(27)14-32(28,29)15-7-3-2-4-8-15;/h2-10H,11-14H2,1H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFJNBWNOVHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CS(=O)(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure which influences its biological activity. The molecular formula is with a molecular weight of approximately 446.6 g/mol. Key structural features include:
- Benzo[d]thiazole moiety
- Tetrahydrothieno ring system
- Phenylsulfonyl group
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O2S2 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | N-[3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-2-(phenylsulfonyl)acetamide hydrochloride |
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) : APE1 is crucial for DNA repair and redox signaling. Inhibition of APE1 can lead to increased susceptibility of cancer cells to chemotherapeutic agents .
- Antioxidant Activity : The compound has been shown to modulate oxidative stress responses in various cell types, potentially leading to reduced cellular damage and improved cell survival under stress conditions .
- Antitumor Effects : Studies have demonstrated that the compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting proliferation .
Efficacy in Biological Systems
The efficacy of this compound has been evaluated in various preclinical studies:
- In Vitro Studies : The compound showed significant cytotoxicity against several cancer cell lines including breast cancer and pancreatic cancer cells.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups.
Table 2: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| APE1 Inhibition | Increased sensitivity to chemotherapy | |
| Antioxidant Activity | Reduced oxidative stress | |
| Antitumor Effects | Induction of apoptosis in cancer cells |
Case Study 1: APE1 Inhibition in Cancer Therapy
A study focused on the role of APE1 inhibition demonstrated that treatment with this compound resulted in significant downregulation of prosurvival genes in triple-negative breast cancer (TNBC) cell lines. This led to enhanced sensitivity to platinum-based chemotherapy agents.
Case Study 2: Antioxidant Effects in Cellular Models
In another investigation involving oxidative stress models, the compound was found to upregulate antioxidant enzymes while downregulating pro-apoptotic factors. This suggests a protective role against oxidative damage in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, targets, and pharmacological profiles:
Key Structural Differences and Implications
The phenylsulfonyl acetamide side chain in the target compound introduces strong electron-withdrawing effects, which could enhance protein-binding interactions compared to simpler acetamide derivatives (e.g., Compound 3) or methoxy-substituted analogs () .
Biological Targets and Mechanisms: APE1 Inhibitors (): Compound 3 and the target compound likely inhibit APE1, a DNA repair enzyme overexpressed in gliomas. VEGFR-2 Inhibitors (): Compound 6d targets angiogenesis via VEGFR-2, a divergent mechanism from APE1 inhibition. Structural divergence (e.g., nitrobenzothiazole vs. tetrahydrothienopyridine) underscores target specificity .
Pharmacokinetic Considerations :
- The hydrochloride salt in the target compound improves solubility, a critical advantage over neutral analogs like Compound 3, which rely on lipophilic groups (e.g., isopropyl) for bioavailability .
- Trifluoromethyl groups in derivatives enhance metabolic stability, whereas the phenylsulfonyl group in the target compound may reduce oxidative metabolism .
Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for binding to both APE1 and VEGFR-2, as seen in Compounds 3 and 6d .
- Acetamide Side Chain : Modifications here dictate target selectivity. For example:
- 6-Substituents : Smaller groups (e.g., methyl) may improve APE1 binding kinetics compared to bulkier substituents (e.g., isopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
